molecular formula C17H15NO4 B3019187 1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797857-43-2

1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B3019187
M. Wt: 297.31
InChI Key: NQOWPNRCYPNHNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored as potential central nervous system agents due to a common structural motif found in certain antidepressants . The synthesis involves lithiation followed by addition of a piperidone and acid-catalyzed cyclization. N-Dealkylation methods are used to afford derivatives like compound 9a, which showed marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity . Another approach to synthesizing spiro compounds involves the addition of aryllithium to a phthalide, followed by deprotection and cyclization . The synthesis of spiro[furan-2,1'-isoindolin]-3'-ones via a one-pot, three-component reaction involving Prins and Ritter reactions has also been reported . Additionally, the preparation of 3,4-fused-spiro[furan-5(5H),4'-piperidin]-2-one through Suzuki coupling and iodolactonization has been described .

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] is characterized by the presence of a spiro connection between the isobenzofuran and piperidine rings. The position of substituents on the isobenzofuran ring and the nature of the N-substituent on the piperidine ring are critical for the biological activity of these compounds . For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduces activity . The stereochemistry of the spiro compounds, particularly the cis- and trans- configurations, also influences their biological properties .

Chemical Reactions Analysis

The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidines] includes N-dealkylation to afford derivatives with different biological activities . The introduction of various substituents through reactions with aryllithium or aryl Grignard reagents has been explored to modify the biological properties of these compounds . The synthesis of sigma ligands with subnanomolar affinity demonstrates the importance of the N-substituent and the position of substituents on the isobenzofuran ring for binding affinity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are influenced by their molecular structure. The presence of aromatic substituents and the basicity of the nitrogen in the piperidine ring are associated with optimal antitetrabenazine activity . The introduction of sulfur to the nitrogen of the piperidine ring has been shown to impart diuretic and antihypertensive properties to these compounds . The solubility and reactivity in water of spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives have been demonstrated, indicating the potential for environmentally friendly synthetic methods .

properties

IUPAC Name

1'-(furan-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(12-5-10-21-11-12)18-8-6-17(7-9-18)14-4-2-1-3-13(14)16(20)22-17/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOWPNRCYPNHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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